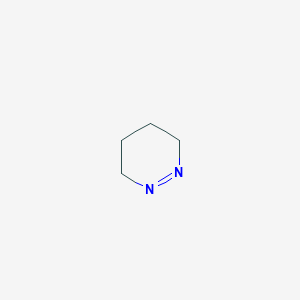

3,4,5,6-Tetrahydropyridazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,4,5,6-tetrahydropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-2-4-6-5-3-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBGDLOZNZOWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504631 | |

| Record name | 3,4,5,6-Tetrahydropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64030-37-1 | |

| Record name | 3,4,5,6-Tetrahydropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4,5,6 Tetrahydropyridazines

Cycloaddition Reactions in Tetrahydropyridazine Construction

Cycloaddition reactions represent a powerful and convergent approach for the assembly of the 3,4,5,6-tetrahydropyridazine core. Among these, the inverse-electron-demand aza-Diels-Alder reaction has emerged as a particularly versatile and widely employed strategy. rsc.org

Inverse-Electron-Demand Aza-Diels-Alder Reactions

The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction provides an efficient pathway to tetrahydropyridazine frameworks. rsc.org This reaction typically involves an electron-deficient aza-diene reacting with an electron-rich dienophile. researchgate.net This approach is valued for its ability to construct six-membered nitrogen-containing heterocycles with a high degree of control over regioselectivity and stereoselectivity. rsc.orgresearchgate.net

A key advancement in this area is the use of azoalkenes (1,2-diaza-1,3-dienes) that are generated in situ. rsc.org This is commonly achieved through the base-induced dehydrohalogenation of α-halogeno hydrazones. rsc.orgchemrxiv.org The transiently formed, highly reactive azoalkenes are then trapped by a suitable dienophile in the reaction mixture, leading directly to the tetrahydropyridazine product. rsc.orgchemrxiv.org This strategy avoids the isolation of potentially unstable azoalkene intermediates. mdpi.com

Electron-rich alkenes are excellent dienophiles for IEDDA reactions with in situ generated azoalkenes.

Enol Ethers: The reaction of azoalkenes with enol ethers provides a direct route to tetrahydropyridazines bearing an N,O-acetal stereocenter. rsc.orgrsc.org These reactions can proceed under base-promoted or transition-metal-catalyzed conditions to afford highly functionalized products in good yields. rsc.orgrsc.org

Enol Diazoacetates: A catalyst-dependent cycloaddition of azoalkenes with enol diazoacetates has been developed. nih.govacs.orgacs.org When promoted by cesium carbonate (Cs₂CO₃), a [4+2] cycloaddition occurs to yield tetrahydropyridazinyl-substituted diazoacetates. nih.govacs.orgacs.orgnih.gov In contrast, using a rhodium catalyst like Rh₂(OAc)₄ leads to the formation of bicyclo[4.1.0]tetrahydropyridazines via a [4+2] cycloaddition with in situ formed donor-acceptor cyclopropenes. nih.govacs.orgacs.org

Dehydroalanine Esters: Dehydroalanine esters serve as effective electron-rich dienophiles in formal [4+2] cycloaddition reactions with 1,2-diaza-1,3-dienes. researchgate.netresearchgate.net This reaction proceeds efficiently in refluxing acetonitrile (B52724) without the need for a catalyst, yielding unprecedented α,α-disubstituted cyclic tetrahydropyridazine amino acids in excellent yields. researchgate.netresearchgate.net

Table 1: Reactions of Azoalkenes with Electron-Rich Dienophiles

| Dienophile | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|

| Enol Ethers | Cu(II)/tBu-phosferrox | Enantioenriched Tetrahydropyridazines | rsc.org |

| Enol Diazoacetates | Cs₂CO₃ | Tetrahydropyridazinyl-substituted Diazoacetates | nih.govacs.orgacs.org |

| Enol Diazoacetates | Rh₂(OAc)₄ | Bicyclo[4.1.0]tetrahydropyridazines | nih.govacs.orgacs.org |

| Dehydroalanine Esters | None (Refluxing MeCN) | α,α-Disubstituted Tetrahydropyridazine Amino Acids | researchgate.netresearchgate.net |

While IEDDA reactions are typically most efficient with electron-rich dienophiles, methodologies have been developed to incorporate simple and even electron-poor alkenes.

Simple Olefins: A metal-free [4+2] cycloaddition of in situ generated 1,2-diaza-1,3-dienes with simple olefins has been successfully developed. rsc.org This protocol operates under mild conditions and demonstrates tolerance for industrial olefins like ethylene, producing 1,4,5,6-tetrahydropyridazines in yields up to 99%. rsc.org

Electron-Poor Alkenes: The scope of the aza-Diels-Alder reaction has been expanded to include electron-deficient dienophiles. For instance, the reaction of in situ generated azoalkenes with 3-phenacylideneoxindoles, which are electron-deficient, has been achieved to produce functionalized spiro[indoline-3,3'-pyridazin]-2-ones with high diastereoselectivity. researchgate.net This demonstrates the versatility of azoalkenes in reacting with a broader range of dienophiles than traditionally expected. researchgate.net

Table 2: Reactions of Azoalkenes with Simple and Electron-Poor Olefins

| Dienophile Type | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Simple Olefins | Metal-free, mild conditions | 1,4,5,6-Tetrahydropyridazines | rsc.org |

| Electron-Poor Alkenes | Base-promoted | Spiro[indoline-3,3'-pyridazin]-2-ones | researchgate.net |

The development of transition metal-catalyzed enantioselective IEDDA reactions has been a significant breakthrough, providing access to chiral tetrahydropyridazine derivatives.

Copper(II)-Catalyzed Reactions: Chiral copper(II) complexes, particularly with bisoxazoline and Phosferrox-type ligands, have proven highly effective in catalyzing the enantioselective IEDDA reaction between in situ generated azoalkenes and electron-rich dienophiles like enol ethers. rsc.orgrsc.orgrsc.org These reactions can achieve high yields (up to 95%) and excellent enantioselectivities (up to 94% ee). rsc.orgrsc.orgrsc.org The copper catalyst acts as a Lewis acid, coordinating to the azoalkene to facilitate a stereo-controlled cycloaddition. rsc.org Aerobic copper(II)-catalyzed tandem ring-opening and oxidative C–H alkylation of donor-acceptor cyclopropanes with bisaryl hydrazones also yields tetrahydropyridazines. acs.org

Rhodium(II)-Catalyzed Reactions: Rhodium(II) catalysts are instrumental in cascade reactions for synthesizing highly substituted 1,2,3,6-tetrahydropyridazines. nih.govnih.govthieme-connect.com These cascades are often initiated by the Rh(II)-catalyzed decomposition of an enoldiazoacetate, followed by a vinylogous N-H insertion into a hydrazone and a subsequent Lewis acid-promoted Mannich addition. nih.govnih.govthieme-connect.com This sequence allows for the construction of complex tetrahydropyridazines with high diastereoselectivity and excellent enantioselectivity (up to 97% ee). nih.govnih.gov

Table 3: Transition Metal-Catalyzed Enantioselective Synthesis of Tetrahydropyridazines

| Metal Catalyst | Chiral Ligand | Dienophile | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cu(OTf)₂ | tBu-phosferrox | Enol ether | up to 95% | up to 94% | rsc.org |

| Cu(II) | Bisoxazoline | Enol ether | High | up to 90% | rsc.org |

| Rh₂(R-PTL)₄ | N/A | Hydrazone (via cascade) | High | up to 97% | nih.govnih.gov |

In addition to metal-catalyzed methods, organocatalytic and metal-free strategies have been established for the synthesis of tetrahydropyridazines, offering advantages in terms of cost, toxicity, and sustainability.

Organocatalytic Approaches: An organocatalytic enantioselective [3+3]-cycloaddition of racemic donor-acceptor cyclopropane (B1198618) carbaldehydes with aryl hydrazones has been developed. rsc.org This reaction provides enantioenriched tetrahydropyridazines bearing an exocyclic double bond in moderate to good yields with good to excellent enantiomeric excesses. rsc.org

Metal-Free Protocols: Metal-free conditions have been successfully applied to the [4+2] cycloaddition of in situ generated azoalkenes with simple olefins, achieving high yields under mild conditions. rsc.org Furthermore, a Cs₂CO₃-promoted [4+2] cycloaddition of azoalkenes with enol diazoacetates represents a metal-free approach to tetrahydropyridazinyl-substituted diazoacetates. nih.govacs.orgacs.org Photocatalytic homodimerization of azoalkenes has also been achieved to synthesize 1,4,5,6-tetrahydropyridazine (B8734711) derivatives under metal-free conditions. rsc.org

Utilizing In Situ Generated Azoalkenes (1,2-Diaza-1,3-dienes)

Substrate Scope and Functional Group Tolerance in Aza-Diels-Alder Syntheses

The aza-Diels-Alder reaction for synthesizing tetrahydropyridazines demonstrates a broad substrate scope and good functional group tolerance. researchgate.netrsc.org This method is not limited to simple alkenes; electron-rich alkenes, enol ethers, indoles, and even simple olefins can be used as dienophiles. rsc.orgrsc.org The reaction accommodates a variety of substituents on both the azoalkene and the dienophile, including aromatic and heteroaromatic groups with either electron-donating or electron-withdrawing substituents. researchgate.netmdpi.com This versatility allows for the synthesis of a diverse range of functionalized tetrahydropyridazines. rsc.org For instance, the reaction of in situ generated 1,2-diaza-1,3-dienes with simple olefins proceeds under mild, metal-free conditions to afford 1,4,5,6-tetrahydropyridazines in high yields. rsc.org

Catalytic asymmetric versions of this reaction have been developed, enabling the synthesis of enantioenriched tetrahydropyridazine derivatives. For example, a highly efficient Cu(II)-catalyzed enantioselective IEDDA reaction of in situ formed azoalkenes with enol ethers provides access to biologically important chiral tetrahydropyridazines in good yields and with high enantioselectivity. rsc.org Similarly, fused polycyclic tetrahydropyridazines can be obtained with high yields and excellent enantioselectivities through catalytic asymmetric aza-Diels-Alder reactions. chemrxiv.orgchemrxiv.org

The functional group tolerance is a key feature of this methodology. researchgate.netrsc.org The reaction conditions are generally mild, allowing for the presence of various functional groups that might be sensitive to harsher reagents or temperatures. rsc.orgrsc.org This makes the aza-Diels-Alder approach highly attractive for the synthesis of complex molecules. researchgate.net

Formal [3+3] Cycloaddition Reactions for Tetrahydropyridazine Assembly

Formal [3+3] cycloaddition reactions have emerged as a powerful strategy for the construction of six-membered heterocyclic rings, including tetrahydropyridazines. rsc.orgnih.gov These reactions involve the combination of a three-carbon synthon with a three-atom synthon, often through a stepwise process. nih.gov

Donor-Acceptor Cyclopropanes with Hydrazonyl Species (e.g., Nitrile Imines, Bisaryl Hydrazones)

A notable example of a [3+3] cycloaddition for tetrahydropyridazine synthesis involves the reaction of donor-acceptor (D-A) cyclopropanes with hydrazonyl species. rsc.orgmdpi.com D-A cyclopropanes, due to their high ring strain and the stabilizing effect of the vicinal donor and acceptor groups, can act as 1,3-zwitterionic intermediates upon ring-opening. acs.org

In one approach, D-A cyclopropanes react with nitrile imines, generated in situ from hydrazonyl chlorides, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). mdpi.comacs.orgnih.gov This method provides efficient access to a variety of structurally diverse tetrahydropyridazine derivatives. acs.orgnih.gov The reaction is believed to proceed through a Lewis acid-catalyzed ring-opening of the D-A cyclopropane to form a 1,3-zwitterionic intermediate, which then undergoes cycloaddition with the nitrile imine. rsc.org The use of imidazole (B134444) as a base for the in situ generation of the nitrile imine has been shown to be effective. acs.org This methodology tolerates a range of substituents on both the cyclopropane and the hydrazonyl chloride. mdpi.comacs.orgnih.gov

| Entry | Cyclopropane | Hydrazonyl Chloride | Lewis Acid | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-phenyl-C-phenyl-hydrazonyl chloride | Sc(OTf)₃ | iPr₂NEt | CH₂Cl₂ | 45 | 0 |

| 2 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-phenyl-C-phenyl-hydrazonyl chloride | MgI₂ | iPr₂NEt | CH₂Cl₂ | 45 | 0 |

| 3 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-phenyl-C-phenyl-hydrazonyl chloride | TiF₄ | iPr₂NEt | CH₂Cl₂ | 45 | 0 |

| 4 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-phenyl-C-phenyl-hydrazonyl chloride | AlCl₃ | iPr₂NEt | CH₂Cl₂ | 45 | 61 (ring-opened product) |

| 5 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-phenyl-C-phenyl-hydrazonyl chloride | TiCl₄ | iPr₂NEt | CH₂Cl₂ | 45 | 42 |

| 6 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-phenyl-C-phenyl-hydrazonyl chloride | TiCl₄ | Imidazole | CH₂Cl₂ | 45 | 80 |

| 7 | Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate | N-phenyl-C-phenyl-hydrazonyl chloride | TiCl₄ (20 mol%) | Imidazole | CH₂Cl₂ | 45 | 76 |

| 8 | Dimethyl 2-(m-tolyl)cyclopropane-1,1-dicarboxylate | N-phenyl-C-phenyl-hydrazonyl chloride | TiCl₄ (20 mol%) | Imidazole | CH₂Cl₂ | 45 | 78 |

Another variation involves the aerobic copper(II)-catalyzed reaction of D-A cyclopropanes with bisaryl hydrazones. rsc.org In this tandem ring-opening and oxidative C-H alkylation, copper(II) acts as both a Lewis acid and a redox catalyst, with air serving as a practical oxidant. rsc.org A significant advantage of this method is its stereospecificity; optically active cyclopropanes can be converted to the corresponding tetrahydropyridazine products with high optical purity. rsc.orgacs.org This reaction also demonstrates good functional group tolerance. acs.org

Rhodium(II)-Catalyzed Cascade Reactions involving Enol Diazoacetates and Hydrazones

Rhodium(II)-catalyzed cascade reactions provide an elegant route to highly substituted 1,2,3,6-tetrahydropyridazines. nih.govnih.gov This methodology involves the reaction of enol diazoacetates with hydrazones. The cascade is initiated by the Rh(II)-catalyzed decomposition of the diazo compound to form a metal carbene intermediate. nih.govacs.org

| Entry | Enoldiazoacetate | Hydrazone | Rh(II) Catalyst (mol%) | Lewis Acid (mol%) | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | Methyl 2-diazo-3-phenyl-but-3-enoate | N-(4-Chlorophenyl)hydrazone of benzaldehyde | Rh₂(R-PTL)₄ (2.0) | Sc(OTf)₃ (5.0) | High | High | 92 |

| 2 | Methyl 2-diazo-3-phenyl-but-3-enoate | N-(3-Chlorophenyl)hydrazone of benzaldehyde | Rh₂(R-PTL)₄ (2.0) | Sc(OTf)₃ (5.0) | High | High | - |

| 3 | Methyl 2-diazo-3-phenyl-but-3-enoate | N-(2-Chlorophenyl)hydrazone of benzaldehyde | Rh₂(R-PTL)₄ (2.0) | Sc(OTf)₃ (5.0) | High | High | - |

Organocatalytic Enantioselective [3+3] Cycloadditions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydropyridazines via [3+3] cycloaddition reactions. acs.orgnih.govrsc.org These methods offer the advantage of using metal-free catalysts, which are often less sensitive to air and moisture.

A notable example is the organocatalytic enantioselective (3+3)-cycloaddition of racemic cyclopropane carbaldehydes with aryl hydrazones. acs.orgnih.gov This reaction provides access to a wide range of enantioenriched tetrahydropyridazines with an exocyclic double bond in moderate to good yields and with good to excellent enantiomeric excesses. acs.orgnih.gov Mechanistic studies suggest a tandem (3+3)-cycloaddition/aryl migration process. acs.orgnih.gov

In another approach, chiral non-racemic 1,4-dihydropyridazines have been prepared through the organocatalytic reaction of 1,2-diaza-1,3-dienes with arylacetaldehydes. researchgate.net Catalysts such as L-proline and (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, in combination with trifluoroacetic acid, have been employed, achieving enantiomeric excesses ranging from 25% to 78%. researchgate.net

Tandem and Cascade Cyclization Reactions

Tandem and cascade reactions offer an efficient and step-economical approach to complex molecular architectures from simple starting materials in a single operation, avoiding the isolation of intermediates. thieme-connect.comacs.org

Multi-component Cascade Reactions

Multi-component reactions (MCRs) are a subset of tandem reactions where three or more starting materials react to form a product that contains substantial portions of all the initial reactants. d-nb.info These reactions are highly convergent and atom-economical.

While specific examples of multi-component cascade reactions leading directly to the this compound core are less common in the provided context, related cascade processes highlight the potential of this strategy. For instance, a versatile cascade reaction triggered by Rh(II)-catalyzed diazo decomposition, followed by a vinylogous N-H insertion and a Lewis acid-catalyzed Mannich addition, effectively constitutes a two-component cascade for the synthesis of highly substituted 1,2,3,6-tetrahydropyridazines. nih.gov This process demonstrates how a sequence of reactions can be orchestrated in one pot to achieve a complex transformation. nih.gov The development of true multi-component reactions for the direct synthesis of 3,4,5,6-tetrahydropyridazines remains an area of interest for further research.

Sequential C,N-Alkylation Protocols

A notable advancement in the synthesis of 3,4,5,6-tetrahydropyridazines involves sequential C,N-alkylation protocols. One such method utilizes a visible-light-induced, palladium-catalyzed Heck-type alkylation of glyoxylate-derived hydrazones. nih.gov This process generates a nucleophilic carbon-centered radical from an alkyl halide or a redox-active ester, which then adds to the hydrazone. nih.gov A subsequent desaturation step mediated by palladium yields the alkylated hydrazone, predominantly as the E isomer, which is often difficult to access through traditional condensation methods. nih.gov

The strategic advantage of forming the E isomer is that the nitrogen atom is pre-positioned for an intramolecular SN2 reaction. nih.gov When a suitable electrophile, such as a 1,3-dihalopropane, is employed under standard reaction conditions with an additional equivalent of a base, a one-pot cyclization occurs to afford the corresponding 1,4,5,6-tetrahydropyridazine derivative in good yield. nih.gov This sequential C,N-alkylation has been successfully applied to synthesize a variety of substituted tetrahydropyridazines, including those with phenyl substituents, spirocyclic systems, and fluorine-containing moieties. nih.gov

Table 1: Scope of Sequential C,N-Alkylation for Tetrahydropyridazine Synthesis nih.gov

| Entry | Dihalide | Product | Yield (%) |

| 1 | 1,3-dibromopropane | 1,4,5,6-tetrahydropyridazine | 75 |

| 2 | 1-bromo-3-chloropropane | 1,4,5,6-tetrahydropyridazine | 68 |

| 3 | 1,3-dibromo-2-phenylpropane | 5-phenyl-1,4,5,6-tetrahydropyridazine | 55 |

| 4 | (S)-1,2-bis(bromomethyl)butane | (S)-epiclorohydrin derivative | 62 |

| 5 | 1,1-bis(bromomethyl)cyclopropane | 4,6-spirocycle | 48 |

| 6 | 1,1-bis(bromomethyl)cyclobutane | 5,6-spirocycle | 51 |

| 7 | 1,3-dibromo-2,2-difluoropropane | 5,5-difluoro-1,4,5,6-tetrahydropyridazine | 65 |

Reaction conditions: Hydrazone (0.3 mmol), dihalide (0.45 mmol), base (2 equiv), photocatalyst, Pd catalyst, visible light.

Cloke-Wilson Rearrangement-Involved Tandem Reactions

The Cloke-Wilson rearrangement has been incorporated into tandem reactions to provide access to tetrahydropyridazine scaffolds. globalauthorid.comresearchgate.net This type of reaction often involves the use of cyclopropyl (B3062369) ketones as key starting materials. researchgate.netresearchgate.net In one example, a metal-free tandem reaction between chalcone-based cyclopropyl ketones and phenylhydrazines proceeds through a cascade of condensation and a Cloke-Wilson type rearrangement. researchgate.net This is followed by a Friedel-Crafts reaction to yield multi-substituted tetrahydropyridazines. researchgate.net While the classic Cloke-Wilson rearrangement often requires harsh thermal conditions, modern variations can be catalyzed by transition metals, photoredox catalysts, or organocatalysts under milder conditions. nih.gov

Radical-Mediated Synthetic Pathways to 3,4,5,6-Tetrahydropyridazines

Radical-mediated reactions have emerged as a powerful tool for the construction of 3,4,5,6-tetrahydropyridazines, offering mild reaction conditions and high functional group tolerance. rsc.org

Photoredox Catalysis in Tetrahydropyridazine Synthesis

Visible-light photoredox catalysis has revolutionized the synthesis of nitrogen-containing heterocycles, including tetrahydropyridazines. rsc.orgnih.gov This approach allows for the generation of radical intermediates under mild conditions, often at room temperature, using light as a renewable energy source. researchgate.netacs.org

A prominent strategy in this area involves the generation and subsequent cyclization of N-centered hydrazonyl radicals. rsc.orgresearchgate.net These radicals can be formed from unsaturated hydrazones through a single-electron transfer (SET) oxidation process, often facilitated by a photocatalyst. researchgate.netchinesechemsoc.orgchinesechemsoc.org The resulting N-centered radical then undergoes a 6-endo-trig cyclization onto a pendant alkene, forming a new C-N bond and generating a C-centered radical intermediate. rsc.orgresearchgate.netchinesechemsoc.org This intermediate can then be trapped or undergo further transformations to yield the final tetrahydropyridazine product. rsc.org

For instance, a visible light-driven aminoarylation of γ,δ-unsaturated ketone hydrazones has been developed for the synthesis of 1,4,5,6-tetrahydropyridazines. rsc.org This redox-neutral process involves a hydrazonyl radical cyclization followed by a Smiles–Truce aryl transfer, demonstrating excellent diastereoselectivity and broad functional group compatibility. rsc.orgrsc.org The mechanism is initiated by base-promoted deprotonation of the hydrazone, followed by single electron oxidation by an excited photocatalyst to generate the N-centered radical. rsc.org

Table 2: Examples of N-Centered Hydrazonyl Radical Cyclization for Tetrahydropyridazine Synthesis

| Starting Material | Photocatalyst | Additives | Product | Yield (%) | Ref |

| γ,δ-Unsaturated Ketone Hydrazone | [Ru(bpy)₃]²⁺ | Base | 1-Aryl-1,4,5,6-tetrahydropyridazine | Good | rsc.org |

| β,γ-Unsaturated Hydrazone | 9-mesityl-10-methylacridinium perchlorate | TEMPO, O₂ | 1,6-Dihydropyridazine | Good | rsc.org |

| γ,δ-Unsaturated N-Arylsulfonylhydrazone | Visible Light Photocatalyst | Base | Tetrahydropyridazine | - | rsc.org |

| Unsaturated Aldehyde Hydrazone | Eosin Y | Fluoroalkyl Bromide | Difluoroalkylated Tetrahydropyridazine | Satisfactory | acs.org |

The combination of N-heterocyclic carbene (NHC) catalysis and photoredox catalysis has emerged as a powerful strategy for novel bond formations. bohrium.comresearchgate.net This cooperative approach has been successfully applied to the synthesis of 1,4,5,6-tetrahydropyridazines through an aminoacylation reaction of alkenes. researchgate.net The key step in this process is a radical-radical cross-coupling between a persistent ketyl radical and a transient carbon-centered radical. researchgate.net

The reaction is initiated by the generation of an N-centered hydrazonyl radical via single-electron oxidation of a hydrazone, facilitated by the photoredox catalyst. researchgate.net This radical undergoes a 6-endo-trig cyclization to form a C-centered radical. researchgate.net Concurrently, the NHC catalyst reacts with an acyl electrophile to generate a ketyl radical. researchgate.netacs.org The coupling of these two radical species leads to the formation of the tetrahydropyridazine product. researchgate.net This method is notable for its mild conditions and tolerance of a wide range of functional groups. researchgate.net

Visible light has been employed to induce various transformations leading to the synthesis of 3,4,5,6-tetrahydropyridazines. nih.govacs.org For example, a visible light-induced radical cascade difluoroalkylation/cyclization of N-homoallyl aldehyde hydrazones with fluoroalkyl bromides has been achieved using Eosin Y as an organic photocatalyst. acs.org This metal-free method provides access to difluoroalkylated tetrahydropyridazines under mild conditions. acs.org

Another approach utilizes a perylenequinonoid pigment, cercosporin (B1668469), which can be produced through microbial fermentation, as a metal-free photocatalyst. researchgate.netjove.com Under irradiation with a cost-effective 5 W LED, cercosporin catalyzes the [4+2] cyclodimerization of azoalkenes to form 1,4,5,6-tetrahydropyridazines. jove.com This method highlights a sustainable and environmentally friendly route to these heterocycles. jove.com

Oxidative Radical Annulations

An innovative approach to the this compound core involves the oxidative radical annulation of sulfonyl hydrazones with simple olefins. A notable example is the binary acid-promoted oxidative radical [4+2] cycloaddition. nih.govbeilstein-journals.org This method provides an efficient route to tetrahydropyridazines, which are key structural motifs in various pharmaceutically active compounds. beilstein-journals.org

In a typical reaction, a sulfonyl hydrazone is reacted with an olefin in the presence of iodine and tert-butyl hydroperoxide (TBHP) as the oxidant system, accelerated by a binary acid catalyst. beilstein-journals.orgrsc.org This methodology is significant as it represents a novel oxidative radical cycloaddition for the construction of these six-membered heterocycles. nih.gov

Table 1: Examples of Oxidative Radical Annulation for Tetrahydropyridazine Synthesis

| Hydrazone Reactant | Olefin Reactant | Catalyst System | Product | Yield (%) | Ref |

| N-Tosylhydrazone | Styrene | I2/TBHP, Cu(I)/Diphenyl Phosphate | 4-Phenyl-1-tosyl-1,4,5,6-tetrahydropyridazine | High | rsc.org |

| N-Benzoylhydrazone | 1-Octene | I2/TBHP, Sc(OTf)3 | 1-Benzoyl-4-hexyl-1,4,5,6-tetrahydropyridazine | Good | beilstein-journals.org |

| N-Mesylhydrazone | Cyclohexene | I2/TBHP, Cu(I)/Diphenyl Phosphate | Fused Tetrahydropyridazine | High | rsc.org |

Mechanistic Aspects of Radical Generation and Propagation

The generation of radical species is a critical step in the oxidative radical annulation pathways leading to tetrahydropyridazines. In the case of the binary acid-accelerated reaction of sulfonyl hydrazones, the mechanism is initiated by the reaction of the N-tosylhydrazone with iodine and TBHP. rsc.org This leads to the formation of a C-iodinated intermediate via an N-iodinated precursor. rsc.org Under the acidic conditions provided by the binary acid system, typically a combination like a copper(I) salt and diphenyl phosphate, the C-iodinated intermediate undergoes homolysis. rsc.org This homolytic cleavage generates a radical intermediate which then participates in the annulation with the olefin. rsc.org

In photocatalytic approaches, a common strategy for generating nitrogen-centered radicals from hydrazones involves an oxidative deprotonation electron transfer process. nih.gov For instance, a photocatalyst such as [Ru(bpy)3]Cl2, upon excitation by visible light, can induce a single electron oxidation of a deprotonated hydrazone. rsc.orgacs.org This generates a nitrogen-centered radical, which can then undergo cyclization. rsc.org The propagation of the radical chain can occur through various pathways, including hydrogen atom transfer (HAT) or a photoinduced radical Smiles rearrangement, depending on the substrate and reaction conditions. nih.govacs.org

The general mechanism for radical generation from sulfonyl hydrazides often involves an initial oxidation to form a sulfonyl radical with the concomitant release of nitrogen gas. researchgate.net This sulfonyl radical can then add to an alkene or alkyne, initiating a cascade of cyclization and other radical transformations. researchgate.netacs.org

Other Catalytic Approaches for this compound Synthesis

Beyond radical annulations, several other catalytic strategies have been developed for the efficient synthesis of the this compound ring system.

Lewis Acid-Catalyzed Annulation Reactions

Lewis acid catalysis has proven effective in promoting annulation reactions to form tetrahydropyridazines. One prominent method is the [3+3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines, which are generated in situ from hydrazonyl chlorides. rsc.orgresearchgate.net This reaction, often catalyzed by strong Lewis acids like titanium tetrachloride (TiCl4), provides a rapid and efficient route to a diverse range of structurally complex tetrahydropyridazines. rsc.orgresearchgate.net The proposed mechanism involves the Lewis acid-catalyzed ring-opening of the donor-acceptor cyclopropane to form a 1,3-zwitterionic intermediate. rsc.org Concurrently, the hydrazonyl chloride is deprotonated by a base to generate the nitrile imine. A subsequent nucleophilic attack and cyclization afford the tetrahydropyridazine product. rsc.org

Another approach involves the Lewis acid-catalyzed annulation of cyclopropane carbaldehydes with aryl hydrazines. nih.gov Furthermore, copper(II) has been employed as both a Lewis acid and a redox catalyst in the reaction of donor-acceptor cyclopropanes with bisaryl hydrazones. rsc.org

Table 2: Lewis Acid-Catalyzed Synthesis of Tetrahydropyridazines

| Cyclopropane Derivative | Hydrazone/Nitrile Imine Precursor | Lewis Acid Catalyst | Product | Yield (%) | Ref |

| Donor-Acceptor Cyclopropane | Hydrazonyl Chloride | TiCl4 | Substituted Tetrahydropyridazine | High | rsc.orgresearchgate.net |

| Cyclopropane Carbaldehyde | Aryl Hydrazine | Sc(OTf)3 | Substituted Tetrahydropyridazine | Good | nih.gov |

| Donor-Acceptor Cyclopropane | Bisaryl Hydrazone | Cu(II) | Substituted Tetrahydropyridazine | Good | rsc.org |

Zinc-Catalyzed Aza-Barbier Reactions

A valuable method for the synthesis of functionalized tetrahydropyridazines, particularly those bearing amino acid scaffolds, is the zinc-catalyzed aza-Barbier reaction. nih.gov This reaction typically involves the reaction of a hydrazone with an allylic bromide, such as methyl 2-(bromomethyl)acrylate, in the presence of zinc metal. frontiersin.orgnih.govresearchgate.net The reaction is often followed by an intramolecular Michael addition to complete the formation of the tetrahydropyridazine ring. nih.gov

This methodology has been successfully applied to the preparation of novel fluorinated heterocyclic hydrazino acids based on the tetrahydropyridazine scaffold. nih.gov The aza-Barbier reaction is typically performed in a biphasic medium, such as THF and a saturated aqueous solution of ammonium (B1175870) chloride, to prevent the formation of undesired side products. nih.gov

TEMPO-Mediated Oxidative Dehydrogenation/Aza-Diels-Alder Sequences

A metal- and halogen-free approach for the synthesis of tetrahydropyridazines utilizes (2,2,6,6-tetramethylpiperidine-1-oxyl), a stable radical, as an oxidant. rsc.orgorganic-chemistry.org This method involves a one-pot tandem reaction sequence initiated by the TEMPO-mediated oxidative dehydrogenation of ketohydrazones to generate azoalkene intermediates in situ. organic-chemistry.orgnih.gov These electron-deficient azoalkenes then undergo a subsequent aza-Diels-Alder reaction with an olefin to furnish the tetrahydropyridazine ring system. rsc.orgorganic-chemistry.orgnih.gov

This represents the first example of using TEMPO to initiate the formation of azoalkenes from ketohydrazones for the synthesis of tetrahydropyridazines. rsc.org TEMPO acts as both a hydrazonyl radical initiator and a β-hydrogen acceptor in this transformation. rsc.org

Electrochemical Synthesis Methodologies for Nitrogen Heterocycles Relevant to Tetrahydropyridazines

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry, offering green and efficient pathways for the construction of heterocyclic compounds. acs.org While direct electrochemical synthesis of the this compound ring is not yet widely reported, methodologies for the synthesis of related nitrogen heterocycles from similar precursors like hydrazones are well-established and relevant. nih.govrsc.orgresearchgate.net

The anodic oxidation of hydrazones has been shown to generate reactive intermediates that can be trapped by various nucleophiles to form new heterocyclic systems. rsc.orgresearchgate.netresearchgate.net For example, the electrochemical oxidation of hydrazones in the presence of heteroaromatic bases can lead to the formation of fused triazolo-perchlorates. rsc.orgresearchgate.net The mechanism is believed to proceed through a two-electron oxidation of the hydrazone to form a cation, which is then attacked by the heteroaromatic base, leading to cyclization and subsequent oxidation to the final product. rsc.orgresearchgate.net

Furthermore, the electrochemical oxidation of 1,2-dihydropyridazine-3,6-dione in the presence of arylsulfinic acids has been demonstrated as a green method for the synthesis of new sulfonamide derivatives. This reaction proceeds via a Michael-type addition of the arylsulfinic acid to the electrochemically generated pyridazine-3,6-dione.

Electrochemical methods have also been employed for the synthesis of other nitrogen-containing heterocycles such as tetrahydropyridines and tetrahydroquinolines through [4+2] annulation reactions. acs.org These approaches often rely on the electrochemical generation of radical cations from anilines or amides, which then undergo cycloaddition with alkenes or alkynes. Such strategies highlight the potential for developing direct electrochemical cyclizations to form 3,4,5,6-tetrahydropyridazines from appropriate unsaturated hydrazone precursors. The electrochemical reduction of dihydropyridazines to their corresponding tetrahydropyridazine derivatives also represents a potential synthetic route. acs.org

Stereochemical Control and Asymmetric Synthesis of 3,4,5,6 Tetrahydropyridazines

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. For 3,4,5,6-tetrahydropyridazines, several powerful strategies have been developed to achieve high levels of enantioselectivity.

Chiral Ligand/Catalyst Development (e.g., Cu(I)/(t)Bu-Box complex)

A cornerstone of asymmetric catalysis is the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The development of C2-symmetric chiral bis(oxazoline) (BOX) ligands has been particularly impactful. sigmaaldrich.comwikipedia.org These ligands, when complexed with a metal such as copper(I), form highly effective catalysts for a variety of asymmetric transformations. sigmaaldrich.com

For instance, an unprecedented multicomponent cascade asymmetric inverse-electron-demand Diels-Alder/nucleophilic addition/ring-opening reaction has been successfully developed using a Cu(I)/(t)Bu-Box complex as the catalyst. acs.org This method allows for the synthesis of a diverse array of tetrahydropyridazines that feature a γ-hydroxyl ester moiety. The reaction proceeds with excellent stereoselectivity and exclusive regioselectivity. acs.org The preliminary catalytic asymmetric version of an inverse-electron-demand aza-Diels–Alder reaction between in situ generated azoalkenes and 3-vinylindoles was achieved using a Cu/(S,S)-iPr-box system, yielding the chiral product in 81% yield, >20:1 diastereomeric ratio, and 93% enantiomeric excess. rsc.org

The effectiveness of BOX ligands stems from their C2-symmetric structure, which creates a well-defined chiral pocket around the metal center. wikipedia.org The substituent at the 4-position of the oxazoline (B21484) ring effectively blocks one enantiotopic face of the substrate, leading to high enantioselectivity. wikipedia.org The development of various BOX ligands, such as those with phenyl or tert-butyl groups, has allowed for the fine-tuning of the catalyst to suit specific reactions. sigmaaldrich.com

| Catalyst System | Reaction Type | Substrates | Key Features |

| Cu(I)/(t)Bu-Box | Multicomponent cascade inverse-electron-demand aza-Diels-Alder/nucleophilic addition/ring-opening | 2-methoxyfurans, etc. | Good yield, exclusive regioselectivity, excellent stereoselectivity. acs.org |

| Cu/(S,S)-iPr-box | Inverse-electron-demand aza-Diels-Alder | Azoalkenes and 3-vinylindoles | 81% yield, >20:1 dr, 93% ee. rsc.org |

Organocatalytic Enantioselective Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. researchgate.net In the context of tetrahydropyridazine synthesis, organocatalysts have been employed to facilitate enantioselective cycloaddition reactions.

For example, chiral non-racemic 1,4-dihydropyridazines have been prepared through the reaction of 1,2-diaza-1,3-dienes with arylacetaldehydes under organocatalytic conditions. researchgate.net Catalysts such as L-proline and (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, in combination with trifluoroacetic acid, have been utilized, achieving enantiomeric excesses ranging from 25% to 78%. researchgate.net An organocatalytic enantioselective (3 + 3)-cycloaddition of racemic cyclopropane (B1198618) carbaldehydes and aryl hydrazones has also been demonstrated, affording enantioenriched tetrahydropyridazines with an exocyclic double bond in moderate to good yields and good to excellent enantiomeric excesses. researchgate.net

These approaches highlight the versatility of organocatalysis in promoting asymmetric transformations for the synthesis of chiral tetrahydropyridazine derivatives.

Asymmetric Radical Reactions in Tetrahydropyridazine Formation

Radical reactions offer unique pathways for bond formation, and their application in asymmetric synthesis has been a growing area of interest. nih.govmdpi.com The control of enantioselectivity in radical reactions presents significant challenges, but innovative strategies have been developed. nih.gov

One such strategy involves metalloradical catalysis, where a metal complex, often a cobalt(II) porphyrin complex, is used to generate and control radical intermediates. nih.gov This approach has been successfully applied to the radical bicyclization of allyl azidoformates to construct aziridine/oxazolidinone-fused bicyclic structures with high diastereo- and enantioselectivity. nih.gov While not directly forming a tetrahydropyridazine ring in this specific example, the principles of controlling radical cyclizations are transferable. The thermal decomposition of cis-3,4,5,6-tetrahydropyridazine-3,4-d2 has been studied to understand the relative rates of rotation, cleavage, and closure of the resulting tetramethylene diradical, providing fundamental insights into the behavior of radical intermediates in such systems. acs.org

Diastereoselective Synthesis of 3,4,5,6-Tetrahydropyridazine Derivatives

Diastereoselective synthesis focuses on controlling the formation of stereoisomers that are not mirror images of each other. This is particularly relevant when a molecule contains multiple stereocenters.

A notable example is the base-promoted, catalyst-free inverse-electron-demand aza-Diels–Alder (IEDDA) reaction between in situ generated azoalkenes and 3-vinylindoles. This method yields structurally important tetrahydropyridazines containing indole (B1671886) scaffolds with excellent diastereoselectivity (>20:1 dr) and in high yields (72%–89%). rsc.org This high level of diastereocontrol is a key feature of this synthetic protocol. researchgate.net

Furthermore, a versatile reaction cascade involving Rh(II)-catalyzed diazo decomposition followed by a vinylogous N-H insertion and a Lewis acid-catalyzed Mannich addition produces highly substituted 1,2,3,6-tetrahydropyridazines. This sequence demonstrates high diastereocontrol in addition to excellent enantioselectivity (up to 97% ee). nih.gov Multicomponent reactions have also been employed for the diastereoselective synthesis of highly substituted tetrahydropyridines, which can be precursors or analogs to tetrahydropyridazines. researchgate.net

| Method | Substrates | Key Features |

| Inverse-electron-demand aza-Diels-Alder (IEDDA) | Azoalkenes and 3-vinylindoles | >20:1 dr, 72-89% yield, catalyst-free. rsc.org |

| Rh(II)-catalyzed cascade reaction | Enoldiazoacetates and hydrazones | High diastereoselectivity, up to 97% ee. nih.gov |

Kinetic Resolution in Tetrahydropyridazine Synthesis

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. researchgate.net This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.

A significant advancement in this area is the kinetic resolution of racemic 3,4-disubstituted 1,4,5,6-tetrahydropyridines via Rh-catalyzed asymmetric hydrogenation. acs.orgacs.org This process affords chiral 3,4-disubstituted piperidines and chiral 3,4-disubstituted 1,4,5,6-tetrahydropyridines with high selectivity factors (up to s = 1057). acs.orgacs.org This method has proven effective for a range of aryl- and alkyl-substituted substrates. acs.org The development of this kinetic resolution represents a powerful tool for accessing enantiomerically pure tetrahydropyridazine derivatives. researchgate.netwhiterose.ac.uk The reaction of enoldiazoacetates with hydrazones, which proceeds through a vinylogous N-H insertion, represents the first example of a highly enantioselective vinylogous N-H insertion, a process related to kinetic resolution in its ability to differentiate between stereoisomeric pathways. nih.gov

| Method | Substrates | Catalyst System | Selectivity |

| Asymmetric Hydrogenation | Racemic 3,4-disubstituted 1,4,5,6-tetrahydropyridines | Rhodium with chiral ligands | High selectivity factors (s up to 1057). acs.orgacs.org |

Reaction Mechanisms and Pathway Elucidation for 3,4,5,6 Tetrahydropyridazine Synthesis

Detailed Mechanistic Investigations of Cycloaddition Processes

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, represent a powerful and atom-economical strategy for constructing the tetrahydropyridazine core. rsc.orgresearchgate.net These reactions involve the formal [4+2] cycloaddition of a 1,2-diaza-1,3-diene with a dienophile. rsc.orgchemrxiv.org The versatility of this approach is enhanced by the ability to generate the reactive 1,2-diaza-1,3-diene in situ from precursors like α-halogeno hydrazones. rsc.orgresearchgate.netrsc.org

Transition State Analysis in Aza-Diels-Alder Reactions

The stereochemical outcome of aza-Diels-Alder reactions is dictated by the geometry of the transition state. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in analyzing these transition states. For instance, in the inverse-electron-demand aza-Diels-Alder reaction of 1,2-diaza-1,3-dienes with alkenes, the observed regioselectivity can be rationalized by analyzing the energies of the possible transition state structures. rsc.org Lewis acid catalysis can significantly influence the reaction by coordinating to the dienophile, thereby lowering the energy of the transition state and enhancing reactivity and selectivity. rsc.orgdiva-portal.org The use of chiral Lewis acids has been explored to achieve enantioselective synthesis, although with varying degrees of success. diva-portal.org

The nature of the substituents on both the diene and dienophile plays a crucial role in determining the favored transition state. For example, in the reaction of 3-phenacylideneoxindoles with in situ generated 1,2-diaza-1,3-dienes, aza-Diels-Alder reactions have been observed to occur even between electron-deficient dienes and dienophiles, leading to spiro[indoline-3,3'-pyridazin]-2-ones with high diastereoselectivity. researchgate.net

Stepwise vs. Concerted Mechanisms

While the Diels-Alder reaction is classically considered a concerted process, the aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism depending on the specific reactants and conditions. nih.gov A concerted mechanism involves a single transition state where both new sigma bonds are formed simultaneously. In contrast, a stepwise mechanism involves the formation of a zwitterionic or diradical intermediate. nih.govdiva-portal.org

Elucidation of Radical Cascade Mechanisms in Tetrahydropyridazine Formation

Radical cascade reactions offer a powerful alternative for the synthesis of tetrahydropyridazines, often enabling the construction of complex molecular architectures from simple precursors. wikipedia.org These cascades typically involve the generation of a radical species that undergoes a series of intramolecular cyclizations and other transformations.

A common strategy involves the generation of an N-centered radical from a hydrazone precursor. For instance, visible-light photocatalysis can be used to generate a hydrazonyl radical from a γ,δ-unsaturated ketone hydrazone. rsc.orgunito.it This radical can then undergo cyclization. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is a key aspect of these reactions. unito.it

Mechanistic studies have revealed that the reaction pathway can be influenced by subtle changes in the substrate structure. unito.it For example, starting from γ,δ-unsaturated N-arylsulfonylhydrazones, different tetrahydropyridazine products can be obtained through pathways involving a domino carboamination/dearomatization, a hydrogen atom transfer (HAT) process, or a photoinduced radical Smiles rearrangement. unito.it The elucidation of these pathways often relies on a combination of experimental evidence, such as luminescence and electrochemical characterization of the involved species, and computational studies. unito.it

Mechanistic Insights into Metal-Catalyzed Transformations (e.g., Dual Catalysis, Ring-Opening Pathways)

Metal catalysis provides a versatile platform for the synthesis of tetrahydropyridazines, with mechanisms often involving oxidative addition, reductive elimination, and migratory insertion steps. frontiersin.org

Dual Catalysis: Some synthetic strategies employ a dual catalytic system where two different metal catalysts work in concert to promote different steps of a reaction sequence. However, in the context of tetrahydropyridazine synthesis, single metal catalysts that can perform multiple roles are more commonly discussed. For example, in the copper(II)-catalyzed reaction of donor-acceptor cyclopropanes with bisaryl hydrazones, copper(II) acts as both a Lewis acid to facilitate ring-opening and as a redox catalyst. rsc.org

Ring-Opening Pathways: Donor-acceptor cyclopropanes are valuable three-carbon synthons for [3+3] cycloaddition reactions to form tetrahydropyridazines. rsc.org The mechanism typically begins with the Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) to generate a 1,3-zwitterionic intermediate. rsc.org This intermediate then reacts with a suitable partner, such as a nitrile imine generated in situ from a hydrazonyl chloride, to form the six-membered ring. rsc.org

Palladium catalysis has also been employed in the synthesis of tetrahydropyridazines. For example, the palladium-catalyzed carboamination of γ,δ-unsaturated hydrazones involves the oxidative addition of an aryl or alkenyl bromide to a Pd(0) catalyst, followed by a cascade of steps to form the final product. rsc.org Excited-state palladium catalysis is an emerging area, where a single palladium complex can act as both a photocatalyst and a cross-coupling catalyst, offering more sustainable reaction pathways. researchgate.netnih.gov

Computational Studies on Reaction Pathways (e.g., DFT-Based Mechanistic Proposals)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of tetrahydropyridazine synthesis. researchgate.netchemrxiv.orgacs.orgresearchgate.net DFT calculations allow for the detailed investigation of reaction pathways, including the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. acs.org

These computational studies provide valuable insights into:

Reaction Feasibility and Selectivity: By calculating the activation energies of different possible pathways, DFT can predict the most likely reaction mechanism and explain the observed regio- and stereoselectivity. thieme-connect.compolimi.it For instance, in the organocatalytic enantioselective (3+3)-cycloaddition of cyclopropane carbaldehydes and aryl hydrazones, DFT calculations revealed that the 1,3-aryl migration proceeds in a concerted and intramolecular fashion through a four-membered transition state. acs.org

Stepwise vs. Concerted Mechanisms: As previously discussed, DFT is crucial for distinguishing between concerted and stepwise cycloaddition pathways by comparing the energetic profiles of each. polimi.itacs.org

Radical Pathways: In radical cascade reactions, DFT can help to rationalize the observed reaction outcomes by modeling the various possible radical intermediates and their subsequent transformations. unito.it

Catalyst-Substrate Interactions: DFT can model the interaction of metal catalysts or organocatalysts with the substrates, providing a deeper understanding of how the catalyst influences the reaction mechanism. rsc.orgacs.org

Advanced Spectroscopic and Structural Characterization in 3,4,5,6 Tetrahydropyridazine Research

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides unambiguous evidence of absolute stereochemistry at chiral centers and reveals the preferred molecular conformation and intermolecular interactions within the crystal lattice.

The data obtained from an XRD experiment includes precise bond lengths, bond angles, and torsion angles, which collectively define the molecule's geometry. While the specific crystallographic data for the parent 3,4,5,6-tetrahydropyridazine is not extensively published, the table below presents representative data from a related pyridazine (B1198779) derivative to illustrate the type of structural parameters obtained from such an analysis.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal system describing the shape of the unit cell. |

| Space Group | P21/c | The set of symmetry operations for the crystal. |

| N1-N2 Bond Length | 1.336 Å | The distance between the two adjacent nitrogen atoms in the pyridazine ring. |

| N3-C10 Bond Length | 1.333 Å | A representative nitrogen-carbon bond length within the heterocyclic ring. |

| N2-N1-C10 Angle | 120.08° | A representative bond angle within the pyridazine ring. |

| C11-C9-C10-N3 Torsion Angle | 2.6° | Describes the dihedral angle between the plane C11-C9-C10 and the plane C9-C10-N3, indicating planarity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structures in solution. Through the analysis of the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity of a molecule can be established. For complex stereochemical and conformational analysis, two-dimensional (2D) NMR techniques are essential.

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) spin-spin coupling networks, helping to trace the connectivity through bonds, while techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate protons with their directly attached carbons. For determining conformation and relative stereochemistry, the Nuclear Overhauser Effect (NOE) is particularly crucial. NOE-based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), detect through-space interactions between protons that are in close proximity, typically within 5 Å, regardless of whether they are connected through bonds.

This technique has been successfully applied to tetrahydropyridazine-containing molecules to validate their solution-phase conformation. In the study of the aforementioned tripeptide (S,S,S)-8f, 2D ¹H-¹H NOE experiments were performed. The results showed no correlation between specific protons on adjacent amino acid side chains, which indicated the absence of a folded or turn structure. This finding suggested an extended conformation in solution, a result that was in complete agreement with the solid-state structure determined by X-ray crystallography.

The following table provides representative ¹H and ¹³C NMR data for a related 1,2,3,4-tetrahydropyridine derivative to illustrate the typical chemical shifts observed for protons and carbons in a saturated six-membered nitrogen heterocycle.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| 2-CH | 6.65–6.78 (m) | 128.4 | Vinylic proton and carbon of the C=C double bond. |

| 3-CH | 5.40–5.46 (m) | 112.7 | Vinylic proton and carbon of the C=C double bond. |

| 5-CH₂ | 2.36–2.44 (m) | 26.9 | Aliphatic protons and carbon adjacent to the double bond. |

| 6-CH₂ | 3.48–3.55 (m) | 43.1 | Aliphatic protons and carbon adjacent to the nitrogen atom. |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a characteristic "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. These techniques are complementary: FT-IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment (e.g., polar bonds like C=O, N-H), while Raman spectroscopy measures the scattering of laser light from bonds with a changing polarizability (e.g., non-polar bonds like C=C, C-C).

The resulting spectrum shows absorption or scattering bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that correspond to distinct vibrational motions, such as stretching, bending, and rocking. The presence of a band in a particular region of the spectrum is indicative of a specific functional group. For instance, N-H stretching vibrations typically appear in the 3300–3500 cm⁻¹ region, while aliphatic C-H stretching is observed between 2850 and 3000 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of bands from various bending and stretching modes that is unique to the molecule as a whole.

While detailed vibrational spectra for the parent this compound are not widely available, analysis of related heterocyclic systems allows for the prediction of characteristic bands. The table below summarizes typical vibrational frequencies for functional groups commonly found in tetrahydropyridazine derivatives and similar heterocycles.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| C=N Stretch | 1640 - 1690 | Variable |

| N-H Bend | 1550 - 1650 | Variable |

| C-N Stretch | 1020 - 1250 | Medium |

Synthetic Utility and Derivatization Strategies for 3,4,5,6 Tetrahydropyridazine Scaffolds

3,4,5,6-Tetrahydropyridazines as Versatile Synthetic Building Blocks and Intermediates

The 3,4,5,6-tetrahydropyridazine scaffold is a key structural motif found in a variety of bioactive molecules. mdpi.comchemrxiv.org Its partially saturated nature allows for a greater degree of three-dimensional diversity compared to its aromatic counterpart, pyridazine (B1198779). This structural feature is particularly valuable in the design of peptidomimetics, where the tetrahydropyridazine core can be used to constrain the peptide backbone and mimic secondary structures such as β-turns. mdpi.com The incorporation of this heterocyclic system can enhance metabolic stability and control the conformational landscape of a molecule, which is crucial for its biological activity. mdpi.comchemrxiv.org

The synthesis of functionalized tetrahydropyridazines often begins with simple, readily available starting materials. For instance, fluorinated hydrazones can be converted into non-proteinogenic cyclic β-amino acids based on the tetrahydropyridazine scaffold through a zinc-catalyzed aza-Barbier reaction followed by an intramolecular Michael addition. mdpi.comchemrxiv.orgliberty.edu Another approach involves the Diels-Alder reaction of azodicarboxylic acid tert-butyl ester with 1,3-butadiene (B125203) to yield a tetrahydropyridazine derivative, which can be further elaborated. These methods highlight the accessibility of the tetrahydropyridazine core for the synthesis of more complex molecules.

The utility of tetrahydropyridazines as synthetic intermediates is further demonstrated by their role in the construction of larger, more complex heterocyclic systems. They can serve as precursors to fully aromatic pyridazines or be incorporated into fused bicyclic and tricyclic frameworks. The reactivity of the nitrogen and carbon atoms within the ring allows for a wide range of chemical transformations, making them valuable building blocks in a synthetic chemist's toolbox.

Functionalization of the Tetrahydropyridazine Core

The ability to selectively functionalize the tetrahydropyridazine ring at both its nitrogen and carbon atoms is crucial for its application in drug discovery and materials science. Various strategies have been developed to introduce a diverse array of substituents onto this versatile scaffold.

The two nitrogen atoms in the this compound ring provide opportunities for derivatization through N-alkylation and N-acylation reactions. These modifications can significantly impact the molecule's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be achieved using various alkylating agents under basic conditions. For instance, the reaction of an N-H containing tetrahydropyridazine with alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF is a common method for N-alkylation. fabad.org.tr The choice of base and solvent system can influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted tetrahydropyridazines.

N-Acylation: N-acylation introduces an acyl group onto one or both nitrogen atoms, often to modulate electronic properties or to serve as a protecting group. This can be accomplished using acyl chlorides or anhydrides in the presence of a base. dicp.ac.cn For example, the treatment of a tetrahydropyridazine with acetic anhydride (B1165640) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can yield the corresponding N-acetylated product. mdpi.com The development of catalytic methods for N-acylation, such as those using chiral isothiourea catalysts, allows for the atroposelective synthesis of N-acylated products, which is particularly relevant for creating molecules with specific three-dimensional arrangements. dicp.ac.cn

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| N-Alkylation | Alkyl halide, K2CO3, DMF | N-Alkyl tetrahydropyridazine | Introduces alkyl substituents on nitrogen atoms. |

| N-Acylation | Acyl chloride or anhydride, base (e.g., DIPEA, DMAP) | N-Acyl tetrahydropyridazine | Modulates electronic properties and can serve as a protecting group. |

Functionalization of the carbon backbone of the tetrahydropyridazine ring allows for the introduction of a wide range of substituents, further expanding the chemical space accessible from this scaffold. Methodologies such as C-H functionalization have emerged as powerful tools for the direct introduction of alkyl and aryl groups.

Palladium-catalyzed C-H alkylation has been shown to be effective for installing methyl and primary alkyl groups into substrates containing directing groups like pyridine (B92270) and amides. nih.gov This approach often utilizes organoboron reagents in combination with an oxidant. The reactions can proceed under mild conditions and offer a direct route to C-functionalized heterocycles. nih.gov

Furthermore, cycloaddition reactions are a cornerstone in the synthesis of the tetrahydropyridazine core itself, and these reactions can be designed to introduce substituents at specific carbon atoms from the outset. For example, an inverse-electron-demand aza-Diels-Alder reaction between in situ generated azoalkenes and 3-vinylindoles can produce highly functionalized tetrahydropyridazines with excellent diastereoselectivity. fabad.org.tr

| Methodology | Key Reagents | Type of Functionalization | Advantages |

| Palladium-Catalyzed C-H Alkylation | Pd(II) catalyst, Organoboron reagent, Oxidant | Alkylation of C-H bonds | Direct functionalization under mild conditions. |

| Inverse-Electron-Demand aza-Diels-Alder | Azoalkenes, Dienes | Introduction of substituents during ring formation | High diastereoselectivity and structural complexity. |

Transformation of 3,4,5,6-Tetrahydropyridazines to Other Heterocyclic Systems (e.g., Pyridazines)

The this compound ring can serve as a precursor to fully aromatic pyridazines through oxidation or aromatization reactions. This transformation is a valuable synthetic strategy for accessing the pyridazine core, which is also a prominent scaffold in medicinal chemistry.

One common method for the aromatization of a di- or tetrahydropyridazine is through oxidation. Reagents such as bromine in acetic acid can facilitate this transformation. For example, a tetrahydropyridopyridazinone can be oxidized to the corresponding pyridazinone. mdpi.com In some cases, aromatization can occur in situ. For instance, intermediate 3,4-dihydro compounds can be aromatized by ambient oxygen. mdpi.com

Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones can lead to the formation of 1,6-dihydropyridazines, which can then be efficiently converted to pyridazines in the presence of a base like sodium hydroxide. organic-chemistry.org The choice of solvent can also influence the outcome, with some conditions directly affording the pyridazine product. organic-chemistry.org

| Starting Material | Reagents and Conditions | Product |

| Tetrahydropyridopyridazinone | Br2, Acetic Acid | Pyridazinone |

| 1,6-Dihydropyridazine | NaOH | Pyridazine |

| β,γ-Unsaturated hydrazones | Cu(II) catalyst, AcOH | Pyridazine |

Incorporation of this compound Scaffolds into Peptidic Structures

A significant application of the this compound scaffold is its incorporation into peptide structures to create peptidomimetics. nih.gov This strategy aims to overcome some of the inherent drawbacks of natural peptides as therapeutic agents, such as poor metabolic stability and conformational flexibility. nih.gov By introducing the rigid tetrahydropyridazine core, it is possible to constrain the peptide backbone and stabilize specific secondary structures. mdpi.comchemrxiv.orgdicp.ac.cn

The synthesis of peptides incorporating tetrahydropyridazine-based amino acids can be achieved using solid-phase peptide synthesis (SPPS) techniques. mdpi.com For example, chiral α-hydrazino acids can be synthesized and chemoselectively incorporated into a growing peptide chain on a solid support. mdpi.com Subsequent acid-catalyzed cyclization during cleavage from the resin can then form the tetrahydropyridazine ring, yielding the desired constrained peptidomimetic. mdpi.com

The incorporation of fluorinated tetrahydropyridazine-based β-amino acids into tripeptides has been shown to induce an extended conformation both in solution and in the solid state. mdpi.comchemrxiv.orgliberty.edu This demonstrates the potential of this scaffold to control the three-dimensional structure of peptides, which is critical for their interaction with biological targets. mdpi.comchemrxiv.org The tetrahydropyridazine-3,6-dione (Tpd) scaffold, derived from an N-aminated aspartyl dipeptide precursor, is another example of a constrained motif that can be readily incorporated into peptides via SPPS. mdpi.com

| Scaffold | Synthetic Approach | Effect on Peptide Structure |

| Fluorinated tetrahydropyridazine β-amino acid | Solution-phase synthesis followed by peptide coupling | Induces an extended conformation. mdpi.comchemrxiv.orgliberty.edu |

| Tetrahydropyridazine-3,6-dione (Tpd) | Solid-phase synthesis with acid-catalyzed cyclization | Constrains the peptide backbone. mdpi.com |

Q & A

Q. What experimental strategies are recommended for synthesizing 3,4,5,6-tetrahydropyridazine derivatives?

Methodological Answer: The synthesis of this compound derivatives often employs cycloaddition reactions. For example, Deng et al. (2016) demonstrated the use of azoalkenes reacting with enol diazoacetates to form tetrahydropyridazine scaffolds via [4+2] cycloaddition . Another approach involves hypervalent fluoroiodane reagents for fluorinated derivatives, as shown in mechanochemical and solution-phase syntheses (Scheme 2 in ). Key considerations include:

- Catalyst selection : Transition metal catalysts or Lewis acids may enhance regioselectivity.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction yields.

- Temperature control : Reactions are typically conducted at 60–100°C to balance kinetics and stability.

Q. How can researchers characterize this compound derivatives effectively?

Methodological Answer: Characterization relies on a combination of spectral and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and ring conformations (e.g., coupling constants for diastereomers).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity.

- Elemental Analysis : Validates empirical formulas, especially for novel derivatives.

- X-ray Crystallography : Resolves stereochemistry in crystalline forms, critical for pharmacological studies.

Q. What purification methods are optimal for tetrahydropyridazine intermediates?

Methodological Answer:

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar intermediates.

- Recrystallization : Use ethanol or acetonitrile for high-purity crystalline products.

- HPLC : For chiral resolution or isolating thermally unstable compounds.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for tetrahydropyridazine synthesis?

Methodological Answer: Contradictions in reaction pathways (e.g., competing [4+2] vs. [3+2] cycloadditions) require:

- Kinetic Isotope Effects (KIE) : Differentiate between stepwise and concerted mechanisms.

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity.

- In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation.

Example: Deng et al. (2016) confirmed azoalkene cycloaddition pathways via trapping experiments.

Q. What computational tools are suitable for designing tetrahydropyridazine-based bioactive molecules?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding affinities to targets (e.g., acid-β-glucosidase in ).

- QSAR Models : Relate substituent effects (e.g., fluorination) to bioactivity using descriptors like logP and polar surface area.

- Docking Software (AutoDock, Glide) : Screen virtual libraries for drug-like properties.

- Machine Learning : Feature selection algorithms identify toxicity biomarkers (e.g., liver toxicity genes in ).

Q. How should researchers address data discrepancies in pharmacological evaluations of tetrahydropyridazine derivatives?

Methodological Answer: Discrepancies (e.g., varying IC values) arise from assay conditions or cell-line variability. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for in vitro enzyme inhibition.

- Dose-Response Replication : Test compounds across multiple concentrations in triplicate.

- Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.